molecular formula C16H12N2O6S2 B2979556 2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 1164109-20-9

2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B2979556
CAS No.: 1164109-20-9
M. Wt: 392.4
InChI Key: DYACMNAJQCQSSV-QXMHVHEDSA-N
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Description

2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid is a useful research compound. Its molecular formula is C16H12N2O6S2 and its molecular weight is 392.4. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity : A study by Nikalje et al. (2015) focused on the synthesis of derivatives of this compound. These derivatives were evaluated for central nervous system depressant activity and anticonvulsant activity in mice. The compounds demonstrated good CNS depressant activity and provided protection in seizure tests, indicating their potential in inhibiting seizure spread (Nikalje et al., 2015).

  • Aldose Reductase Inhibitory Action : Kučerová-Chlupáčová et al. (2020) conducted a study on the aldose reductase inhibitory action of these compounds, comparing them with epalrestat. They found that these compounds are potent inhibitors of aldose reductase, with potential applications in treating conditions related to this enzyme (Kučerová-Chlupáčová et al., 2020).

  • Anticancer Activity : Eldehna et al. (2017) synthesized derivatives of this compound and investigated their inhibitory activity against carbonic anhydrase isoforms, which are relevant in cancer research. The study found that certain derivatives showed potent anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

  • Antimicrobial Activity : PansareDattatraya and Devan (2015) explored the antimicrobial activity of these derivatives. They found that these compounds show good to moderate activity against various bacterial strains, indicating their potential in antimicrobial applications (PansareDattatraya & Devan, 2015).

  • Fluorescent Chemosensors : Lin et al. (2016) developed thiazolone-based zinc complexes with derivatives of the compound . These complexes exhibited strong fluorescence emission and were used for detecting acid/base vapor and toluene, highlighting their potential in environmental monitoring and luminescent materials (Lin et al., 2016).

  • Anticonvulsant Activity : Agarwal et al. (2006) synthesized derivatives of this compound and evaluated their anticonvulsant activity. Some derivatives were found to be effective, indicating potential applications in epilepsy treatment (Agarwal et al., 2006).

  • Anticancer and Antiangiogenic Effects : Chandrappa et al. (2010) synthesized novel derivatives and investigated their anticancer and antiangiogenic effects. They found that these compounds could inhibit tumor growth and angiogenesis, suggesting their potential in cancer therapy (Chandrappa et al., 2010).

  • Anti-inflammatory Agents : Nikalje et al. (2015) synthesized novel derivatives for potential use as anti-inflammatory agents. They showed promising anti-inflammatory activity in vitro and in vivo, suggesting applications in treating inflammation-related conditions (Nikalje et al., 2015).

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S2/c19-10(20)6-5-9(15(23)24)18-14(22)12(26-16(18)25)11-7-3-1-2-4-8(7)17-13(11)21/h1-4,9,22H,5-6H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOSCVWJFRVBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C(CCC(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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